Hawkinsin

Description

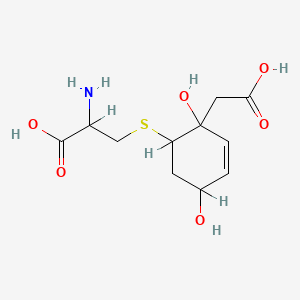

Structure

2D Structure

3D Structure

Properties

CAS No. |

63224-90-8 |

|---|---|

Molecular Formula |

C11H17NO6S |

Molecular Weight |

291.32 g/mol |

IUPAC Name |

2-amino-3-[2-(carboxymethyl)-2,5-dihydroxycyclohex-3-en-1-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C11H17NO6S/c12-7(10(16)17)5-19-8-3-6(13)1-2-11(8,18)4-9(14)15/h1-2,6-8,13,18H,3-5,12H2,(H,14,15)(H,16,17) |

InChI Key |

SPXVLTDISXZSFM-UHFFFAOYSA-N |

SMILES |

C1C(C=CC(C1SCC(C(=O)O)N)(CC(=O)O)O)O |

Canonical SMILES |

C1C(C=CC(C1SCC(C(=O)O)N)(CC(=O)O)O)O |

Other CAS No. |

63224-90-8 |

physical_description |

Solid |

Synonyms |

(2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1- yl)acetic acid hawkinsin |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Hawkinsin Formation in the Body: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism resulting from a gain-of-function mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD). This mutation leads to the formation of Hawkinsin, an unusual sulfur-containing amino acid. This technical guide provides a comprehensive overview of the biochemical mechanism of this compound formation, including the genetic basis, enzymatic and non-enzymatic reaction steps, and detailed experimental protocols for the analysis of the molecules involved. The information presented is intended to support further research into the pathophysiology of Hawkinsinuria and the development of potential therapeutic interventions.

Introduction

Hawkinsinuria is characterized by transient metabolic acidosis and tyrosinemia in infants, which typically resolves with age.[1][2] The condition is caused by a unique gain-of-function mutation in the HPD gene.[1][3] Unlike loss-of-function mutations that lead to a simple deficiency of an enzyme's product, the mutation in Hawkinsinuria results in the production of a reactive intermediate that is not efficiently converted to the final product.[1][4] This guide details the molecular cascade leading to the formation of the pathognomonic metabolite, this compound.

Genetic Basis of Hawkinsinuria

Hawkinsinuria is inherited as an autosomal dominant trait.[1][3] The underlying genetic defect lies in the HPD gene, located on chromosome 12q24, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD).[1][5] Several heterozygous missense mutations have been identified in individuals with Hawkinsinuria, with the most commonly cited being an Alanine to Threonine substitution at codon 33 (A33T).[2][6] Other reported mutations include V212M and Asn241Ser.[6][7] These mutations result in an HPD enzyme with altered catalytic activity.[7]

Biochemical Mechanism of this compound Formation

The formation of this compound is a two-step process involving an initial enzymatic conversion followed by a spontaneous chemical reaction.

Enzymatic Formation of a Reactive Epoxide Intermediate

In the normal tyrosine catabolic pathway, HPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[2][8] This is a complex reaction that involves the incorporation of both atoms of molecular oxygen.[9] In individuals with Hawkinsinuria, the mutated HPD enzyme is still capable of acting on its substrate, HPP. However, the gain-of-function mutation impairs the enzyme's ability to complete the catalytic cycle and efficiently rearrange the intermediate to HGA.[1][4] Instead, the enzyme releases a reactive intermediate, 1,2-epoxyphenyl acetic acid.[1]

Spontaneous Conjugation with Glutathione

The 1,2-epoxyphenyl acetic acid intermediate is a reactive epoxide. Epoxides are electrophilic and can react with nucleophiles. In the cellular environment, the abundant tripeptide glutathione (GSH) acts as a primary nucleophile. The epoxide intermediate spontaneously, in a non-enzymatic reaction, conjugates with the thiol group of the cysteine residue within glutathione.[1][8] This reaction detoxifies the reactive epoxide and results in the formation of (2-L-cystein-S-yl-1,4-dihydroxy-cyclohex-5-en-1-yl)acetic acid, which has been named this compound.[1][2]

Quantitative Data

| Parameter | Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |

| Kinetic Constants | Wild-type Arabidopsis thaliana HPPD | 4-hydroxyphenylpyruvate | 1.87 ± 0.37 | 1.079 ± 0.053 | 0.5770 ± 0.1142 | [1] |

| Kinetic Constants | N423A mutant Arabidopsis thaliana HPPD | 4-hydroxyphenylpyruvate | 15.66 ± 4.29 | 0.545 ± 0.061 | 0.0348 ± 0.0095 | [1] |

Table 1: Kinetic parameters of wild-type and a mutant form of Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase. This data is provided for context as specific kinetic data for the human A33T mutant is not available.

| Analyte | Matrix | Typical Concentration in Hawkinsinuria | Method of Analysis | Reference |

| This compound | Urine | Elevated | GC-MS, LC-MS | [2][5] |

| Tyrosine | Plasma | Elevated (transiently in infants) | Amino Acid Analysis | [6] |

| 4-hydroxyphenylpyruvate | Urine | Elevated | GC-MS | [5] |

| 4-hydroxyphenyllactate | Urine | Elevated | GC-MS | [5] |

Table 2: Typical biochemical findings in individuals with Hawkinsinuria.

Experimental Protocols

Protocol for Site-Directed Mutagenesis of the HPD Gene

This protocol describes the generation of an HPD expression vector containing a Hawkinsinuria-associated mutation (e.g., A33T) for subsequent protein expression and characterization. This protocol is based on commercially available kits and standard molecular biology techniques.[10][11]

Materials:

-

pET expression vector containing wild-type human HPD cDNA

-

Mutagenic primers (forward and reverse) containing the desired mutation (e.g., A33T)

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., XL-1 Blue)

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design forward and reverse mutagenic primers, typically 25-45 bases in length, with the desired mutation located in the center. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. A final extension step is also included.

-

-

DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for at least 1 hour. This will digest the parental, methylated template DNA.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Protocol for Expression and Purification of Recombinant Human HPD

This protocol outlines the expression of recombinant human HPD in E. coli and its purification.[12][13][14]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the HPD expression vector

-

LB broth with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

-

Expression:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM and continue to grow for 4-6 hours at a reduced temperature (e.g., 18-25°C).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

-

Purification:

-

Load the clarified lysate onto a Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged HPD protein with elution buffer.

-

-

Dialysis and Storage:

-

Dialyze the eluted protein against dialysis buffer to remove imidazole.

-

Determine the protein concentration and assess purity by SDS-PAGE.

-

Store the purified protein at -80°C.

-

Protocol for HPD Enzyme Activity Assay

This protocol describes an assay to measure the activity of HPD by monitoring the formation of its product, homogentisate (HGA), using high-performance liquid chromatography (HPLC).[15][16]

Materials:

-

Purified HPD enzyme (wild-type or mutant)

-

Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

4-hydroxyphenylpyruvate (HPP) substrate solution

-

Ascorbic acid

-

Catalase

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Mixture: Prepare a reaction mixture in the assay buffer containing ascorbic acid and catalase.

-

Enzyme Pre-incubation: Add the purified HPD enzyme to the reaction mixture and pre-incubate at 30°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding the HPP substrate.

-

Time Points and Quenching: At various time points, take aliquots of the reaction mixture and quench the reaction by adding an acid (e.g., perchloric acid).

-

HPLC Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Inject the supernatant onto the HPLC system.

-

Separate the components using a C18 column with a suitable mobile phase (e.g., a gradient of methanol in water with 0.1% formic acid).

-

Detect HGA by monitoring the absorbance at 292 nm.

-

-

Data Analysis: Quantify the amount of HGA produced at each time point by comparing the peak area to a standard curve of known HGA concentrations. Calculate the initial reaction velocity and determine the kinetic parameters (K_m and k_cat) by fitting the data to the Michaelis-Menten equation.

Protocol for GC-MS Analysis of Urinary this compound

This protocol outlines the steps for the detection and relative quantification of this compound in urine samples using gas chromatography-mass spectrometry (GC-MS) following derivatization.[7][15][17]

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled amino acid)

-

Urease (optional, for urea removal)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatization reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Thaw the frozen urine sample.

-

To a specific volume of urine (e.g., 1 mL), add the internal standard.

-

(Optional) Treat with urease to break down urea.

-

-

Extraction:

-

Acidify the urine sample with HCl.

-

Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

-

Separate the organic phase and evaporate it to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add the derivatization reagent (e.g., BSTFA with TMCS) and an appropriate solvent (e.g., pyridine).

-

Incubate the mixture at a specific temperature (e.g., 70°C) for a defined time to form trimethylsilyl (TMS) derivatives of the analytes.

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto the GC-MS system.

-

Separate the components on a suitable capillary column (e.g., DB-5ms).

-

Use a temperature gradient program to elute the compounds.

-

Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect this compound and the internal standard based on their characteristic mass spectra.

-

-

Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify the relative amount of this compound by comparing its peak area to that of the internal standard.

Visualizations

Caption: Biochemical pathway of this compound formation in Hawkinsinuria.

Caption: Experimental workflow for the HPD enzyme activity assay.

Conclusion

The formation of this compound is a direct consequence of a specific gain-of-function mutation in the HPD gene, leading to the production of a reactive epoxide intermediate that spontaneously conjugates with glutathione. Understanding this mechanism at a molecular level is crucial for the development of diagnostic tools and potential therapeutic strategies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pathophysiology of Hawkinsinuria and to explore the function of the HPD enzyme in both normal and disease states. Further research is warranted to determine the precise kinetic parameters of the mutant human HPD enzyme and the non-enzymatic reaction leading to this compound formation, which will provide a more complete quantitative understanding of this metabolic disorder.

References

- 1. metbio.net [metbio.net]

- 2. Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00220G [pubs.rsc.org]

- 3. Proof of concept for quantitative urine NMR metabolomics pipeline for large-scale epidemiology and genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic studies: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]

- 6. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 8. Revisiting Quantification of Phenylalanine/Tyrosine Flux in the Ochronotic Pathway during Long-Term Nitisinone Treatment of Alkaptonuria | MDPI [mdpi.com]

- 9. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HPLC-Based Enzyme Assays for Sirtuins | Springer Nature Experiments [experiments.springernature.com]

- 12. Cloning, expression, purification and characterization of his-tagged human glucose-6-phosphate dehydrogenase: a simplified method for protein yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abostecbio.com [abostecbio.com]

- 14. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 15. aurametrix.weebly.com [aurametrix.weebly.com]

- 16. Protocol - Protein expression and purification [depts.washington.edu]

- 17. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Pathophysiology of Hawkinsinuria in Infants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hawkinsinuria is a rare, autosomal dominant metabolic disorder affecting the tyrosine catabolism pathway. It is caused by a gain-of-function mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This guide provides an in-depth analysis of the pathophysiology of Hawkinsinuria in infants, a critical period when the clinical manifestations are most severe. The characteristic features include metabolic acidosis, failure to thrive, and the excretion of the pathognomonic metabolite, hawkinsin. These symptoms typically present upon weaning from breast milk and transitioning to formula feeding.[1][2] This document outlines the molecular basis of the disease, the biochemical consequences of the enzymatic defect, and detailed methodologies for diagnostic and research applications.

Molecular and Genetic Basis

Hawkinsinuria is caused by mutations in the 4-hydroxyphenylpyruvate dioxygenase (HPD) gene , located on chromosome 12q24.[3] The inheritance pattern is autosomal dominant , which is unusual for an inborn error of metabolism, as most are recessive.[3] This means that a single copy of the mutated gene is sufficient to cause the disorder.[4]

The most commonly reported mutation is a heterozygous missense mutation, p.Ala33Thr (A33T) .[5][6] Other mutations, such as p.Asn241Ser , have also been identified.[7] These mutations result in a structurally altered HPPD enzyme. While tyrosinemia type III, an autosomal recessive disorder, is caused by a deficiency in HPPD activity, Hawkinsinuria is believed to result from a gain-of-function or, more accurately, an uncoupled turnover of the enzyme.[3][7] The mutated enzyme can initiate the catalytic process on its substrate, 4-hydroxyphenylpyruvate, but fails to complete the final rearrangement step to form homogentisate.[3]

Biochemical Pathophysiology

The core of Hawkinsinuria's pathophysiology lies in the aberrant function of the mutated HPPD enzyme. In the normal tyrosine catabolism pathway, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPPA) to homogentisate.[5] This is a complex reaction involving decarboxylation, hydroxylation, and a 1,2-shift of the acetyl side chain.

In Hawkinsinuria, the mutated HPPD enzyme is thought to generate a highly reactive epoxide intermediate from 4-HPPA but is unable to efficiently convert it to homogentisate.[3] This unstable intermediate is then released from the enzyme's active site and detoxified by conjugation with glutathione, a major intracellular antioxidant.[8] This reaction forms the unique and diagnostic metabolite, (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid , also known as This compound .[5][8]

The clinical manifestations in infants are directly linked to this biochemical defect. The increased protein load from formula milk compared to breast milk leads to a higher flux through the tyrosine catabolism pathway, overwhelming the mutated HPPD enzyme and leading to a surge in the production of the reactive intermediate and subsequent this compound formation.[6] The resulting metabolic acidosis is a key feature in affected infants.[1] The precise mechanism for the acidosis is not fully elucidated but is likely related to the accumulation of acidic metabolites and the depletion of glutathione.

The following diagram illustrates the proposed metabolic pathway in Hawkinsinuria:

References

- 1. Hawkinsinuria | About the Disease | GARD [rarediseases.info.nih.gov]

- 2. genopedia.com [genopedia.com]

- 3. Hawkinsinuria - Wikipedia [en.wikipedia.org]

- 4. metabolicsupportuk.org [metabolicsupportuk.org]

- 5. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Hawkinsinuria With Direct Hyperbilirubinemia in Egyptian-Lebanese Boy [frontiersin.org]

- 7. Manifestation of hawkinsinuria in a patient compound heterozygous for hawkinsinuria and tyrosinemia III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Genetic Underpinnings of Hawkinsinuria: A Technical Guide to HPD Gene Mutations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism resulting from specific mutations in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD). Unlike the more severe tyrosinemia type III, which is recessively inherited and caused by a loss-of-function of HPD, Hawkinsinuria is characterized by a gain-of-function mechanism. This leads to the production of an aberrant and toxic metabolite, hawkinsin. This technical guide provides a comprehensive overview of the genetic and biochemical basis of Hawkinsinuria, including detailed experimental protocols and quantitative data to support research and therapeutic development in this area.

Introduction to Hawkinsinuria

Hawkinsinuria (OMIM #140350) is a metabolic disorder that typically manifests in infancy, coinciding with the introduction of protein-rich foods.[1][2] Clinical features include failure to thrive, metabolic acidosis, and a distinctive chlorine-like odor in the urine.[1] The condition is caused by heterozygous mutations in the HPD gene located on chromosome 12q24.[2] While the acute symptoms often resolve with age, the underlying biochemical anomaly persists.[3]

Genetic Basis: The HPD Gene and Associated Mutations

The HPD gene provides the genetic blueprint for the enzyme 4-hydroxyphenylpyruvate dioxygenase, a key player in the catabolic pathway of tyrosine.[3] In Hawkinsinuria, specific missense mutations in HPD result in an enzyme with altered catalytic activity.[3][4]

Known Pathogenic Mutations

Several heterozygous mutations in the HPD gene have been identified in individuals with Hawkinsinuria. These mutations are typically located within the catalytic domain of the HPD enzyme. A summary of key mutations is provided in Table 1.

| Mutation | Nucleotide Change | Amino Acid Change | Associated Phenotype | References |

| c.97G>A | p.Ala33Thr (A33T) | Hawkinsinuria | [3][5] | |

| c.634G>A | p.Val212Met (V212M) | Hawkinsinuria | [4] | |

| c.722A>G | p.Asn241Ser (N241S) | Hawkinsinuria |

Table 1: Summary of Pathogenic HPD Gene Mutations in Hawkinsinuria. This table outlines the key reported mutations in the HPD gene that are causative for Hawkinsinuria, detailing the nucleotide and amino acid changes, and the associated clinical presentation.

Biochemical Consequences of HPD Mutations

The standard metabolic pathway for tyrosine involves its conversion to 4-hydroxyphenylpyruvate (4-HPPA), which is then converted to homogentisate by the HPD enzyme. In Hawkinsinuria, the mutant HPD enzyme retains the ability to bind its substrate but has an altered catalytic mechanism. This leads to the incomplete conversion of 4-HPPA and the formation of an epoxide intermediate. This reactive intermediate then conjugates with glutathione to form the pathognomonic metabolite, this compound ((2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid).[2]

Tyrosine Metabolism Pathway in Health and Disease

The following diagram illustrates the normal tyrosine catabolism pathway and the diversion that occurs in Hawkinsinuria.

Caption: Tyrosine metabolism and the altered pathway in Hawkinsinuria.

Quantitative Biochemical Data

Patients with Hawkinsinuria exhibit elevated levels of tyrosine in their blood, particularly during infancy. The concentration of tyrosine can be monitored to assess the efficacy of dietary interventions.

| Analyte | Patient Population | Concentration | Notes | References |

| Plasma Tyrosine | Hawkinsinuria Patient (infant) | 21.5 mg/dL | Pre-treatment | [4] |

| Plasma Tyrosine | Hawkinsinuria Patient (infant) | 3.9 mg/dL | Post-treatment (low-tyrosine diet) | [4] |

Table 2: Representative Plasma Tyrosine Levels in a Hawkinsinuria Patient. This table provides an example of the quantitative changes in plasma tyrosine concentration in response to dietary management.

Experimental Protocols

Genetic Analysis of the HPD Gene

The definitive diagnosis of Hawkinsinuria is achieved through molecular genetic testing of the HPD gene.

Genomic DNA is extracted from peripheral blood leukocytes using a standard commercial kit. The coding exons and flanking intronic regions of the HPD gene are amplified using polymerase chain reaction (PCR) with specific primers.

The amplified PCR products are purified and subjected to bidirectional Sanger sequencing or next-generation sequencing (NGS). The resulting sequences are aligned to the HPD reference sequence to identify any variations.

Caption: Experimental workflow for HPD gene mutation analysis.

Expression and Purification of Recombinant HPD

Functional characterization of HPD mutations requires the production of the recombinant enzyme.

Site-directed mutagenesis is performed on a wild-type HPD cDNA clone to introduce the specific mutations of interest (e.g., A33T, V212M).

The wild-type and mutant HPD constructs are expressed in a suitable expression system, such as E. coli. The recombinant proteins are then purified using affinity chromatography (e.g., His-tag purification).

HPD Enzyme Activity Assay

The catalytic activity of the wild-type and mutant HPD enzymes is determined using a spectrophotometric assay that measures the consumption of the substrate, 4-HPPA.

The assay measures the decrease in absorbance at 310 nm, which corresponds to the consumption of 4-HPPA.

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.2), the HPD enzyme, and co-factors (e.g., FeSO4, ascorbic acid).

-

Initiate the reaction by adding the substrate, 4-HPPA.

-

Monitor the change in absorbance at 310 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of 4-HPPA.

Metabolite Analysis

Tyrosine levels in plasma can be quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

This compound is detected in urine using urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS) or more specifically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6][7]

-

Sample Preparation: Urine samples are typically diluted and may undergo a simple protein precipitation step.

-

Chromatographic Separation: The sample is injected onto a reverse-phase LC column to separate this compound from other urinary components.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for sensitive and specific detection.

Conclusion

Hawkinsinuria serves as a fascinating example of a gain-of-function metabolic disorder with a clear genetic basis. The identification of specific HPD gene mutations and the elucidation of the altered biochemical pathway provide a solid foundation for the development of targeted therapies. The experimental protocols and data presented in this guide are intended to facilitate further research into the molecular mechanisms of Hawkinsinuria and to aid in the development of novel diagnostic and therapeutic strategies.

References

- 1. metabolicsupportuk.org [metabolicsupportuk.org]

- 2. Hawkinsinuria - Wikipedia [en.wikipedia.org]

- 3. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. providers2.genedx.com [providers2.genedx.com]

- 6. Qualitative urinary organic acid analysis: 10 years of quality assurance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Aciduria [research.njms.rutgers.edu]

Metabolic Acidosis in Hawkinsinuria: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Clinical and Biochemical Manifestations of a Rare Metabolic Disorder

Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism characterized by a unique biochemical phenotype and a distinct clinical presentation in infancy.[1][2] The disorder arises from a gain-of-function mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This mutation leads to the production of an unusual metabolite, hawkinsin, and is often accompanied by transient metabolic acidosis in early life.[1] This technical guide provides a comprehensive overview of the clinical presentation of metabolic acidosis in Hawkinsinuria, intended for researchers, scientists, and professionals involved in drug development.

Clinical Presentation of Metabolic Acidosis

The hallmark clinical presentation of Hawkinsinuria typically emerges in infancy, often coinciding with the transition from breast milk to formula feeding, which has a higher protein content.[1] The most prominent and concerning feature during this period is a persistent metabolic acidosis.[3] While the severity can vary, it is a frequent finding in diagnosed infants.[2][3]

Symptoms associated with metabolic acidosis in infants with Hawkinsinuria can be nonspecific and may include:

-

Failure to thrive: Poor weight gain and growth are common initial observations.[2][3]

-

Vomiting and Diarrhea: Gastrointestinal disturbances are frequently reported.[3]

-

Irritability: Infants may display increased fussiness and restlessness.

A distinctive "swimming-pool" or chlorine-like odor in the urine is also a characteristic, albeit not universally present, feature of the disorder.[1]

The metabolic acidosis and other acute symptoms of Hawkinsinuria are typically transient and tend to resolve within the first year of life.[4] As the infant matures, their tolerance to dietary protein increases, and the metabolic acidosis subsides. However, the excretion of this compound in the urine persists throughout the individual's life.[4]

Quantitative Analysis of Metabolic Acidosis

Quantitative data on the biochemical parameters of metabolic acidosis in Hawkinsinuria is limited due to the rarity of the condition. However, case reports and literature reviews provide some insight into the expected laboratory findings. The severity of metabolic acidosis is often described qualitatively as "mild" to "moderate".[5]

| Parameter | Reported Findings in Hawkinsinuria | Normal Range (Infants) |

| Blood pH | One case reported a pH of 7.2.[5] Generally described as mild to moderate acidosis. | 7.35 - 7.45 |

| Serum Bicarbonate (HCO3-) | Expected to be low during acidotic episodes. Specific values are not consistently reported. | 20 - 28 mEq/L |

| Anion Gap | Expected to be elevated due to the accumulation of unmeasured organic anions. Specific values are not consistently reported. | 8 - 16 mEq/L |

| Plasma Tyrosine | Often elevated. In one case, the level was 21.5 mg/dL.[3][6] | 1.2 - 3.8 mg/dL |

Note: Normal ranges can vary slightly between laboratories.

Biochemical Pathway and Pathophysiology

The metabolic derangement in Hawkinsinuria stems from a specific defect in the tyrosine catabolic pathway. The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is responsible for converting 4-hydroxyphenylpyruvate to homogentisate. In Hawkinsinuria, a mutation in the HPD gene allows the enzyme to produce a reactive intermediate, 1,2-epoxyphenyl acetic acid, but impairs its conversion to homogentisate.[1] This unstable intermediate then spontaneously reacts with glutathione to form (2-L-cystein-S-yl-1,4-dihydroxy-cyclohex-5-en-1-yl) acetic acid, known as this compound.[1]

The precise mechanism underlying the metabolic acidosis is not fully elucidated but is thought to be related to the accumulation of acidic metabolites, including pyroglutamic acid, and the depletion of glutathione.

Experimental Protocols

Diagnosis of Hawkinsinuria: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The definitive diagnosis of Hawkinsinuria is achieved through the identification of this compound and other characteristic metabolites in the urine using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

-

A random urine sample is collected.

-

An internal standard (e.g., a stable isotope-labeled version of a related compound) is added to a specific volume of urine for quantification.

-

The urine sample is acidified, typically with hydrochloric acid, to a pH of less than 2.

-

Organic acids are then extracted from the acidified urine using an organic solvent, such as ethyl acetate. This step is usually repeated to ensure complete extraction.

-

The organic solvent fractions are combined and evaporated to dryness under a stream of nitrogen.

2. Derivatization:

-

To make the organic acids volatile for GC analysis, they must be derivatized. A common method is silylation.

-

The dried extract is reconstituted in a derivatizing agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in a solvent like pyridine.

-

The mixture is heated (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to allow for the complete formation of trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

-

A small volume of the derivatized sample is injected into the gas chromatograph.

-

The GC separates the different organic acids based on their boiling points and interaction with the capillary column.

-

As each compound elutes from the GC column, it enters the mass spectrometer.

-

The mass spectrometer ionizes the compounds and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

The identification of this compound and other metabolites is confirmed by comparing their retention times and mass spectra to those of known standards or library spectra.

Conclusion

The clinical presentation of metabolic acidosis in Hawkinsinuria is a key diagnostic indicator in infancy. While typically transient, it can cause significant clinical concern and morbidity. Understanding the underlying biochemical defect and the characteristic metabolic profile is crucial for timely diagnosis and management. For researchers and drug development professionals, the rarity of the disorder presents challenges but also opportunities for developing targeted therapies. Further research is needed to fully elucidate the pathophysiology of the metabolic acidosis and to explore potential therapeutic interventions beyond dietary management, which may include strategies to replenish glutathione stores or modulate the activity of the mutated HPPD enzyme.

References

- 1. Hawkinsinuria - Wikipedia [en.wikipedia.org]

- 2. Hawkinsinuria in two families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Long-Term Health Implications of Elevated Hawkinsin Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hawkinsinuria is a rare, autosomal dominant metabolic disorder stemming from a gain-of-function mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase. This genetic anomaly leads to the production and accumulation of the unusual amino acid, Hawkinsin. While the acute symptoms of metabolic acidosis and failure to thrive in infancy often resolve, emerging evidence suggests the potential for long-term health consequences, including neurological effects. This technical guide provides a comprehensive overview of the current understanding of Hawkinsinuria, focusing on the long-term health effects of elevated this compound levels. It details the underlying biochemical pathways, clinical manifestations, and diagnostic methodologies, and presents available data in a structured format to aid researchers and professionals in drug development.

Introduction

Hawkinsinuria (OMIM #140350) is an inborn error of tyrosine metabolism characterized by the urinary excretion of this compound, a unique sulfur-containing amino acid.[1][2] The disorder is inherited in an autosomal dominant fashion, a rare pattern for metabolic diseases which are more commonly recessive.[3][4] The seminal discovery of Hawkinsinuria highlighted a novel mechanism of genetic disease: a gain-of-function mutation in the 4-hydroxyphenylpyruvate dioxygenase (HPD) gene.[1][5]

Initially, Hawkinsinuria was considered a transient disorder of infancy, with symptoms like metabolic acidosis and failure to thrive typically resolving within the first year of life.[4][6] However, patients continue to excrete this compound throughout their lives, and more recent case reports have indicated the possibility of long-term health issues, including developmental delay, underscoring the need for a deeper understanding of the pathophysiology of elevated this compound levels.[2]

Biochemical Pathway of this compound Formation

The metabolic pathway of tyrosine normally involves the conversion of 4-hydroxyphenylpyruvate to homogentisate by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7] In individuals with Hawkinsinuria, a specific gain-of-function mutation in the HPD gene alters the enzyme's catalytic activity.[1][5] The mutated HPPD enzyme can still process its substrate, 4-hydroxyphenylpyruvate, to a reactive epoxide intermediate (1,2-epoxyphenyl acetic acid). However, the subsequent intramolecular rearrangement to form homogentisate is impaired.[7]

This highly reactive intermediate is then detoxified through conjugation with glutathione, a critical antioxidant. This reaction forms 2-L-cystein-S-yl-1,4-dihydroxy-cyclohex-5-en-1-yl acetic acid, which is given the trivial name this compound.[2][7] The continuous production of this compound can lead to a depletion of the body's glutathione stores, potentially contributing to oxidative stress and the clinical manifestations of the disorder.

Long-Term Health Effects of Elevated this compound Levels

While the acute symptoms of Hawkinsinuria in infancy, such as metabolic acidosis and failure to thrive, tend to resolve, the lifelong excretion of this compound raises concerns about long-term health consequences.[1]

Neurological and Developmental Effects

Several case reports have suggested a link between Hawkinsinuria and long-term neurological and developmental issues. These may include:

-

Developmental Delay: Some individuals with Hawkinsinuria have presented with developmental delays, which may not be apparent until later in childhood.[2]

-

Intellectual Disability: Mild intellectual disability has been reported in some cases.

-

Motor Skills Impairment: Difficulties with coordination and motor skills have also been documented.

The exact mechanisms underlying these neurological effects are not fully understood but may be related to the chronic depletion of glutathione and subsequent oxidative stress in the central nervous system, or potentially a direct neurotoxic effect of this compound or other accumulated metabolites.

Asymptomatic Carriers

Due to the autosomal dominant inheritance pattern, it is common to find asymptomatic family members who also carry the HPD gene mutation and excrete this compound.[2] The long-term health prognosis for these individuals is generally considered good, with many leading normal lives without any specific treatment.[7] However, the possibility of subclinical effects or a later onset of symptoms cannot be entirely ruled out and warrants further long-term follow-up studies.

Quantitative Data on this compound and Related Metabolites

Precise quantitative data on urinary this compound levels in both affected individuals and healthy controls are not well-established in the literature. Diagnosis is primarily based on the qualitative identification of this compound in the urine. However, some case reports provide data on other related metabolites.

| Parameter | Patient Population | Concentration Range | Reference Range | Citation |

| Plasma Tyrosine | Hawkinsinuria Patient (Infant) | 21.5 mg/dL | 1.3 - 3.7 mg/dL | [8] |

| Urinary this compound | Hawkinsinuria Patients | Consistently Elevated | Not Detected | [1][2] |

| Urinary 4-hydroxyphenylpyruvic acid | Hawkinsinuria Patients | Elevated | Varies by age | [6] |

| Urinary 4-hydroxyphenyllactic acid | Hawkinsinuria Patients | Elevated | Varies by age | [6] |

| Urinary 4-hydroxyphenylacetic acid | Hawkinsinuria Patients | Elevated | Varies by age | [6] |

Note: Reference ranges for urinary organic acids can vary significantly based on age and diet. The data presented here are illustrative and sourced from individual case reports.

Experimental Protocols for this compound Detection

The definitive diagnosis of Hawkinsinuria relies on the detection of this compound in the urine, typically through organic acid analysis by gas chromatography-mass spectrometry (GC-MS).

Principle of GC-MS for this compound Analysis

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of non-volatile compounds like amino acids and organic acids, a chemical derivatization step is necessary to make them volatile for GC analysis.

Generalized Experimental Workflow

Detailed Methodological Steps (Generalized)

-

Sample Collection and Preparation:

-

Collect a random or 24-hour urine sample in a sterile container.

-

Store the sample at -20°C or lower until analysis.

-

Thaw the sample and centrifuge to remove any particulate matter.

-

An internal standard (e.g., a stable isotope-labeled version of a related compound) is added for quantification.

-

-

Derivatization:

-

A common method for derivatizing amino and organic acids is silylation.

-

Evaporate a specific volume of the urine supernatant to dryness under a stream of nitrogen.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and an appropriate solvent (e.g., pyridine).

-

Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.

-

-

Gas Chromatography (GC) Separation:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The column separates the different compounds based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry (MS) Detection:

-

As the separated compounds elute from the GC column, they enter the mass spectrometer.

-

In the ion source, the molecules are bombarded with electrons, causing them to ionize and fragment in a reproducible manner.

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A detector measures the abundance of each fragment.

-

-

Data Analysis:

-

The data is presented as a chromatogram, which shows the intensity of the signal over time.

-

Each peak in the chromatogram corresponds to a different compound.

-

A mass spectrum is generated for each peak, which is a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library.

-

The concentration of this compound can be quantified by comparing its peak area to that of the internal standard.

-

Future Directions and Drug Development

The understanding of the long-term health effects of elevated this compound levels is still evolving. Further research is needed to:

-

Establish a clear correlation between urinary this compound concentrations and the severity of long-term neurological symptoms.

-

Conduct long-term follow-up studies on both symptomatic and asymptomatic individuals with Hawkinsinuria to better define the natural history of the disease.

-

Investigate the role of glutathione depletion and oxidative stress in the pathophysiology of Hawkinsinuria.

For drug development professionals, potential therapeutic strategies could focus on:

-

Modulating HPPD Activity: Developing small molecules that could either inhibit the formation of the reactive epoxide intermediate or promote its conversion to homogentisate.

-

Replenishing Glutathione Stores: Investigating the efficacy of N-acetylcysteine (NAC) or other glutathione precursors in mitigating the clinical effects of Hawkinsinuria.

-

Targeting Downstream Effects: Developing therapies to counteract the potential neurotoxic effects of this compound or the consequences of chronic oxidative stress.

Conclusion

Hawkinsinuria, while rare, provides a unique model for understanding the long-term consequences of a specific metabolic dysregulation. The lifelong presence of elevated this compound levels, even in the absence of acute symptoms in adulthood, warrants careful monitoring and further investigation into potential subclinical and long-term health effects. A deeper understanding of the molecular mechanisms underlying this disorder will be crucial for the development of targeted therapies to improve the long-term prognosis for individuals with Hawkinsinuria.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. researchgate.net [researchgate.net]

- 3. metabolicsupportuk.org [metabolicsupportuk.org]

- 4. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hawkinsinuria - Wikipedia [en.wikipedia.org]

- 8. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Resolution of Hawkinsinuria Symptoms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism caused by a gain-of-function mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This mutation leads to the production of a reactive intermediate that conjugates with glutathione to form hawkinsin. Clinically, infants with Hawkinsinuria present with metabolic acidosis and failure to thrive, particularly after being weaned from breast milk. A remarkable feature of this disorder is the spontaneous resolution of clinical symptoms within the first year of life. This guide provides an in-depth analysis of the biochemical underpinnings of Hawkinsinuria, collates quantitative data from published case studies, details relevant experimental protocols, and presents a model for the spontaneous resolution of symptoms based on developmental changes in metabolic pathways.

Introduction

Hawkinsinuria (OMIM #140350) is an unusual metabolic disorder characterized by the transient nature of its severe clinical manifestations.[1] Unlike many inborn errors of metabolism that lead to lifelong symptoms, the metabolic acidosis and growth impairment associated with Hawkinsinuria typically resolve by the end of the first year of life.[2][3] However, the urinary excretion of the characteristic metabolite, this compound, and its derivatives persists.[2] This unique clinical course offers a valuable model for understanding developmental changes in metabolic capacity and detoxification pathways. This guide aims to provide a comprehensive technical overview of the spontaneous resolution of Hawkinsinuria symptoms for researchers and professionals in drug development.

Biochemical Basis of Hawkinsinuria

The metabolic defect in Hawkinsinuria lies in the catabolism of tyrosine. The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[4] In Hawkinsinuria, a specific mutation in the HPD gene results in a partially active enzyme that produces a reactive epoxide intermediate.[1][5] This intermediate is then conjugated with glutathione to form (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid, known as this compound.[6]

Quantitative Analysis of Biochemical Markers

The clinical presentation and resolution of Hawkinsinuria are mirrored in the changing levels of specific biochemical markers. The following tables summarize quantitative data from published case reports, illustrating the biochemical phenotype of symptomatic infants and the changes observed with dietary management and age.

Table 1: Plasma Tyrosine Levels in Infants with Hawkinsinuria

| Patient/Case | Age at Measurement | Clinical Status | Plasma Tyrosine (mg/dL) | Plasma Tyrosine (µmol/L) | Reference Range (µmol/L) | Source |

| Index Patient | 1 month | Symptomatic | 21.5 | 1186 | 55–147 | [7] |

| Index Patient | ~1.5 months | On low-tyrosine diet | 3.9 | 215 | 55–147 | [7] |

| Egyptian-Lebanese Boy | 50 days | Symptomatic | - | 263 | 55–147 | [8] |

Table 2: Urinary Metabolites in Hawkinsinuria

| Metabolite | Symptomatic Infants | Asymptomatic Adults/Older Children | Source |

| This compound | Present | Persistently excreted | [2][6] |

| 4-hydroxycyclohexylacetic acid | May be absent initially, appears later | Persistently excreted | [6][9] |

| Tyrosyl metabolites (e.g., 4-hydroxyphenylpyruvate, 4-hydroxyphenyllactate) | Elevated | Typically normal | [8][9] |

| 5-oxoproline (pyroglutamic acid) | May be elevated during acidosis | Absent | [6][9] |

Experimental Protocols

Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Detection

This protocol is a representative method for the analysis of urinary organic acids, including this compound and its related metabolites.

Objective: To extract, derivatize, and identify organic acids from a urine sample.

Materials:

-

Urine sample

-

Internal standards (e.g., tropic acid, 2-ketocaproic acid)

-

Hydroxylamine hydrochloride

-

5M HCl

-

Sodium chloride

-

Ethyl acetate

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

-

GC-MS system with a capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation: A volume of urine equivalent to 1 µmole of creatinine is used. Internal standards are added.[7]

-

Oximation: The sample is treated with hydroxylamine to form oxime derivatives of ketoacids.[7]

-

Extraction: The sample is acidified with HCl (to pH < 2), and saturated with NaCl. Organic acids are then extracted into an organic solvent like ethyl acetate.[10] This step is typically repeated to ensure complete extraction.

-

Drying: The organic extract is dried under a stream of nitrogen.[10]

-

Derivatization: The dried residue is derivatized to form trimethylsilyl (TMS) esters. This is achieved by adding BSTFA with 1% TMCS and pyridine, followed by incubation.[7] This step makes the organic acids volatile for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The gas chromatograph separates the individual organic acids based on their boiling points and interaction with the column. The mass spectrometer then fragments the molecules and provides a mass spectrum for each peak, allowing for identification by comparison to a library of known compounds.[10]

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Activity Assay

This protocol is adapted from a high-throughput fluorescent screening assay for HPPD inhibitors and can be used to measure the activity of the enzyme.[11]

Objective: To measure the enzymatic activity of HPPD by monitoring the formation of its fluorescent product, homogentisate.

Principle: The conversion of the non-fluorescent substrate, 4-hydroxyphenylpyruvate (HPP), to the fluorescent product, homogentisate (HG), is monitored over time. The rate of increase in fluorescence is proportional to the enzyme's activity.

Materials:

-

Recombinant HPPD enzyme (wild-type or mutant)

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA

-

4-hydroxyphenylpyruvate (HPP) substrate stock solution (10 mM in water)

-

Cofactor Solution: Freshly prepared solution containing 2 mM Ascorbic Acid in Assay Buffer

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the HPPD enzyme and HPP substrate in Assay Buffer.

-

Assay Reaction:

-

To each well of the microplate, add the Assay Buffer.

-

Add the Cofactor Solution.

-

Add the HPPD enzyme solution.

-

Initiate the reaction by adding the HPP substrate solution.

-

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to an appropriate temperature (e.g., 30°C). Measure the fluorescence at excitation and emission wavelengths suitable for homogentisate (e.g., excitation at 320 nm and emission at 400 nm) at regular intervals.

-

Data Analysis: The rate of reaction is determined by calculating the slope of the linear portion of the fluorescence versus time curve. Enzyme activity can be expressed as the rate of product formation per unit of time per amount of enzyme.

Signaling Pathways and Mechanistic Diagrams

The spontaneous resolution of Hawkinsinuria symptoms is likely a multifactorial process involving developmental changes in key metabolic pathways. The following diagrams illustrate the core biochemical pathway of tyrosine metabolism, the proposed mechanism of symptom resolution, and a logical workflow for the diagnosis and management of Hawkinsinuria.

Caption: Tyrosine metabolism in Hawkinsinuria.

Caption: Proposed mechanism of symptom resolution.

Caption: Diagnostic and management workflow.

Discussion: The Mechanism of Spontaneous Resolution

The spontaneous resolution of severe symptoms in Hawkinsinuria, despite the persistence of the underlying genetic defect, points to a developmental maturation of metabolic and detoxification pathways. The evidence suggests two primary contributing factors:

-

Maturation of the Glutathione Conjugation Pathway: The detoxification of the reactive epoxide intermediate produced by the mutant HPPD enzyme is dependent on conjugation with glutathione.[6] Studies on neonatal metabolism indicate that the glutathione synthesis and conjugation pathways are not fully mature at birth and develop during infancy.[12][13] As these pathways mature and become more efficient, the infant's capacity to detoxify the reactive intermediate increases, preventing its accumulation and the subsequent metabolic acidosis and cellular damage. The presence of 5-oxoproline in the urine of symptomatic infants is an indicator of glutathione depletion, and its disappearance coincides with clinical improvement.[9]

-

Developmental Regulation of HPD Gene Expression: The expression of the HPD gene is known to be developmentally regulated and is primarily localized to the liver and kidneys.[14] While the mutant HPD allele is present throughout life, it is possible that the overall expression level of HPD, including the mutant form, changes with age. Furthermore, the maturation of other aspects of liver function and the overall metabolic rate during the first year of life may alter the flux through the tyrosine catabolic pathway, thereby reducing the production of the toxic intermediate.

Conclusion and Future Directions

The spontaneous clinical resolution of Hawkinsinuria provides a fascinating inborn model of developmental pharmacology and toxicology. While the core biochemical defect persists, the maturation of detoxification pathways, particularly glutathione conjugation, appears sufficient to overcome the metabolic challenge posed by the mutant HPPD enzyme. For drug development professionals, this highlights the critical importance of considering developmental changes in metabolic capacity when assessing the safety and efficacy of new therapeutics, particularly for pediatric populations.

Future research should focus on longitudinal studies of Hawkinsinuria patients to precisely correlate the maturation of specific detoxification pathways with the resolution of symptoms. Further elucidation of the transcriptional regulation of the HPD gene during development may also provide valuable insights. A deeper understanding of these mechanisms could inform strategies for managing other metabolic disorders and for the development of therapies that support and enhance natural detoxification processes.

References

- 1. autism.fratnow.com [autism.fratnow.com]

- 2. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. metabolicsupportuk.org [metabolicsupportuk.org]

- 4. Hawkinsinuria - Wikipedia [en.wikipedia.org]

- 5. diseases.jensenlab.org [diseases.jensenlab.org]

- 6. researchgate.net [researchgate.net]

- 7. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Hawkinsinuria With Direct Hyperbilirubinemia in Egyptian-Lebanese Boy [frontiersin.org]

- 9. Hawkinsinuria in two families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Certain aspects of tyrosine metabolism in the young. II. The tyrosine oxidizing system of fetal rat liver. | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Gender and maturation affect glutathione status in human neonatal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of glutathione synthesis and gamma-glutamyltranspeptidase activities in tissues from newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchportal.vub.be [researchportal.vub.be]

The Glutathione-Hawkinsin Nexus: A Technical Guide to a Unique Metabolic Derailment

For Immediate Release

A comprehensive technical guide detailing the intricate biochemical relationship between glutathione and the detoxification pathway of Hawkinsin, a key metabolite in the rare genetic disorder Hawkinsinuria. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this unique metabolic error.

Executive Summary

Hawkinsinuria is an autosomal dominant metabolic disorder stemming from a gain-of-function mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD).[1][2][3] This mutation disrupts the normal catabolism of tyrosine, leading to the formation of a reactive intermediate, 1,2-epoxyphenyl acetic acid.[3] The detoxification of this intermediate is not a typical enzymatic process but rather a spontaneous conjugation with the ubiquitous antioxidant, glutathione (GSH). This reaction, however, results in the formation of (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid, commonly known as this compound.[3][4][5] The accumulation of this compound and other metabolic byproducts leads to clinical manifestations, particularly in infancy, such as metabolic acidosis and failure to thrive.[1][2][4] This guide provides an in-depth analysis of the biochemical pathways, quantitative data from patient studies, and detailed experimental protocols relevant to the study of this compound and its link to glutathione metabolism.

Biochemical Pathway and Pathophysiology

The core of Hawkinsinuria lies in a dysfunctional HPD enzyme. In healthy individuals, HPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate in the tyrosine degradation pathway. However, specific mutations, such as the A33T variant in the HPD gene, result in an enzyme that can initiate the reaction but fails to complete the rearrangement to homogentisate.[1][6] This leads to the release of a highly reactive epoxide intermediate.

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is a cornerstone of cellular detoxification, neutralizing electrophilic compounds. In the context of Hawkinsinuria, glutathione spontaneously reacts with the electrophilic 1,2-epoxyphenyl acetic acid. This conjugation, which would typically be a detoxification step, instead forms the stable and disease-associated metabolite, this compound.[3][4] The continuous formation of this compound can deplete cellular glutathione stores, leading to increased oxidative stress and the excretion of pyroglutamic acid, a marker of glutathione deficiency.[5][7]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the quantitative data available from case studies of Hawkinsinuria patients. These values highlight the biochemical signature of the disorder.

Table 1: Plasma Amino Acid Concentrations

| Analyte | Patient Concentration | Normal Range | Reference |

| Tyrosine | 21.5 mg/dL | 0.5 - 1.5 mg/dL | [1][2][8] |

| Phenylalanine | 2.8 mg/dL | 0.5 - 2.0 mg/dL | [1][2] |

Table 2: Urinary Metabolite Excretion

| Metabolite | Patient Status | Observation | Reference |

| This compound | Affected | Increased ~6-fold | [9][10] |

| 4-Hydroxycyclohexylacetate | Affected | Increased ~6-fold | [9][10] |

| 4-Hydroxyphenylpyruvate | Affected | Upregulated by 26% | [9][10] |

| Pyroglutamic Acid | Affected | Increased 2-fold | [9] |

| Glutathione | Affected | Decreased by 40% | [9] |

| Glutamate | Affected | Decreased by 10% | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the glutathione-Hawkinsin link.

Quantification of Urinary this compound by LC-MS/MS

Objective: To accurately measure the concentration of this compound in urine samples.

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

-

Dilute the supernatant 1:10 with a solution of 0.1% formic acid in water.

-

Add an internal standard (e.g., deuterated this compound, if available).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound from other urinary components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined with a pure standard).

-

Internal Standard: Corresponding precursor to product ion transition.

-

-

Optimize collision energy and other MS parameters for maximal signal intensity.

-

-

-

Quantification:

-

Generate a standard curve using a purified this compound standard of known concentrations.

-

Calculate the concentration of this compound in the urine samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

-

4-Hydroxyphenylpyruvate Dioxygenase (HPD) Activity Assay

Objective: To measure the enzymatic activity of wild-type and mutant HPD.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate, pH 7.2, containing 100 µM Fe(NH₄)₂(SO₄)₂ and 2 mM ascorbate.

-

Substrate: 2 mM 4-hydroxyphenylpyruvate in assay buffer.

-

Enzyme: Purified recombinant wild-type or mutant HPD.

-

-

Assay Procedure:

-

Pre-warm the assay buffer and substrate to 37°C.

-

In a quartz cuvette, combine the assay buffer and substrate.

-

Initiate the reaction by adding the HPD enzyme.

-

Monitor the decrease in absorbance at 310 nm (corresponding to the consumption of 4-hydroxyphenylpyruvate) over time using a spectrophotometer.

-

-

Calculation of Activity:

-

Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

-

Calculate the specific activity using the molar extinction coefficient of 4-hydroxyphenylpyruvate at 310 nm.

-

Measurement of Total Glutathione Levels

Objective: To determine the total glutathione (GSH + GSSG) concentration in biological samples.

Methodology (DTNB-GSSG Reductase Recycling Assay):

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a suitable buffer containing a protein precipitating agent (e.g., metaphosphoric acid).

-

Centrifuge to remove precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, DTNB [5,5'-dithiobis(2-nitrobenzoic acid)], and glutathione reductase.

-

Add the prepared sample supernatant to the reaction mixture.

-

Monitor the rate of formation of 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm, over time.

-

-

Quantification:

-

Generate a standard curve using known concentrations of GSH.

-

Determine the glutathione concentration in the samples by comparing their reaction rates to the standard curve.

-

Visualizations of Workflows and Relationships

Experimental Workflow for this compound Quantification

Logical Relationship in Hawkinsinuria Pathogenesis

Conclusion

The formation of this compound represents a fascinating and clinically significant intersection of a gain-of-function enzyme mutation and the cellular detoxification machinery. While the spontaneous conjugation with glutathione is a protective mechanism against the highly reactive epoxide intermediate, the resulting product, this compound, is central to the pathophysiology of Hawkinsinuria. Further research into the precise kinetics of the mutant HPD enzyme and the downstream effects of chronic glutathione depletion will be crucial for developing targeted therapeutic strategies for this rare metabolic disorder. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of Hawkinsinuria and developing novel interventions.

References

- 1. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hawkinsinuria - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyroglutamic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A sportomics soccer investigation unveils an exercise-induced shift in tyrosine metabolism leading to hawkinsinuria - PMC [pmc.ncbi.nlm.nih.gov]

Early Diagnosis of Hawkinsinuria Through Newborn Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hawkinsinuria is a rare, autosomal dominant metabolic disorder arising from a defect in the tyrosine metabolism pathway.[1][2] It is caused by a gain-of-function mutation in the HPD gene, which codes for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This alteration leads to the accumulation of an unusual amino acid, hawkinsin, and its metabolites in the urine and plasma.[4][5] While some individuals may be asymptomatic, classic presentation in infancy, often coinciding with weaning from breast milk, includes metabolic acidosis, failure to thrive, and a distinctive "swimming-pool" odor of the urine.[1][2][5] Early detection through newborn screening (NBS) is critical to mitigate the clinical manifestations and ensure proper management. This guide provides an in-depth overview of the methodologies for the early diagnosis of Hawkinsinuria.

Biochemical Basis and Pathophysiology

The metabolic defect in Hawkinsinuria occurs in the catabolic pathway of tyrosine. The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[3][6] In individuals with Hawkinsinuria, a mutation in the HPD gene results in a partially active enzyme that, during the catalytic process, produces a reactive intermediate, 1,2-epoxyphenyl acetic acid. This intermediate then spontaneously reacts with glutathione to form (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl) acetic acid, known as this compound.[1]

The accumulation of this compound and other tyrosine metabolites is responsible for the clinical symptoms.[4] The metabolic acidosis is a key feature, and affected infants may also present with ketosis.[4] While the symptoms can be severe in infancy, there is often a normalization of tolerance to phenylalanine and tyrosine with age.[1]

Newborn Screening for Hawkinsinuria

Newborn screening programs are essential for the early, presymptomatic detection of Hawkinsinuria. The primary method for screening is the analysis of amino acids in dried blood spots (DBS) using tandem mass spectrometry (MS/MS).[5][7]

Quantitative Data from Newborn Screening

The hallmark of Hawkinsinuria in newborn screening is the elevation of tyrosine levels in the blood. However, elevated tyrosine is not specific to Hawkinsinuria and can be seen in other forms of tyrosinemia as well as transient tyrosinemia of the newborn.[8] Therefore, follow-up testing is crucial.

| Analyte | Specimen | Method | Normal Reference Range | Typical Finding in Hawkinsinuria |

| Tyrosine | Dried Blood Spot (DBS) | Tandem Mass Spectrometry (MS/MS) | 25-150 nmol/mL (≥4 weeks)[9] | Elevated (e.g., >400 µmol/L)[10] |

| Tyrosine | Plasma | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 40-280 nmol/mL (<4 weeks)[9] | Significantly Elevated (e.g., 21.5 mg/dL)[5][11] |

| This compound | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) / LC-MS/MS | Not typically present | Present |

| 4-hydroxyphenylpyruvic acid | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | Trace amounts | Elevated |

| HPD Gene Sequencing | Whole Blood | Next-Generation Sequencing (NGS) | Wild-type sequence | Heterozygous pathogenic variant (e.g., A33T, V212M)[5][7] |

Experimental Protocols

Amino Acid Analysis from Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This is the primary screening method for identifying newborns with elevated tyrosine levels, which may indicate Hawkinsinuria.

Methodology:

-

Sample Collection: A few drops of blood are collected from the newborn's heel onto a filter paper card (Guthrie card) between 24 and 48 hours after birth. The card is allowed to air dry completely.[7]

-

Sample Preparation:

-

A 3 mm disc is punched from the dried blood spot into a well of a 96-well microplate.

-

An extraction solution containing a mixture of solvents (e.g., methanol/water) and stable isotope-labeled internal standards for the amino acids to be quantified is added to each well.[12]

-

The plate is agitated to ensure complete elution of the amino acids from the filter paper.

-

-

Derivatization (Optional but common): The extracted amino acids are often derivatized (e.g., with butanol) to improve their chromatographic and mass spectrometric properties.[13]

-

Analysis by MS/MS:

-

The prepared sample is injected into a tandem mass spectrometer.

-

The instrument is operated in a multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each amino acid and its corresponding internal standard are monitored.

-

The concentration of each amino acid is calculated based on the ratio of the signal intensity of the native amino acid to its labeled internal standard.[7]

-

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a confirmatory test to detect the presence of this compound and other abnormal tyrosine metabolites in the urine of a newborn with elevated blood tyrosine.

Methodology:

-

Sample Collection: A random urine sample is collected. First morning voids are preferred due to their concentration.[14]

-

Sample Preparation:

-

An internal standard is added to a specific volume of urine.

-

The organic acids are extracted from the urine using a solvent extraction method (e.g., with ethyl acetate).[14]

-

The solvent is evaporated to dryness.

-

-

Derivatization: The dried residue is derivatized to make the organic acids volatile for GC analysis. This is typically done using a silylating agent (e.g., BSTFA).

-

Analysis by GC-MS:

-

The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

The different organic acids are separated based on their boiling points and interaction with the GC column.

-

The mass spectrometer is used to identify the individual compounds based on their unique mass spectral fragmentation patterns. The presence of a peak corresponding to the mass spectrum of derivatized this compound confirms the diagnosis.[15]

-

Molecular Genetic Testing of the HPD Gene by Next-Generation Sequencing (NGS)

Definitive diagnosis is achieved by identifying a pathogenic variant in the HPD gene.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from a whole blood sample.

-

Library Preparation:

-

The DNA is fragmented, and adapters are ligated to the ends of the fragments.

-

The region of interest (the HPD gene) is enriched using a targeted capture method.[16]

-

-

Sequencing: The prepared library is sequenced on a next-generation sequencing platform.[17]

-

Data Analysis:

-

The sequencing reads are aligned to the human reference genome.

-

Variant calling is performed to identify any differences between the patient's HPD gene sequence and the reference sequence.

-

The identified variants are annotated and classified based on their predicted pathogenicity. The presence of a known or likely pathogenic heterozygous variant in the HPD gene confirms the diagnosis of Hawkinsinuria.[5][18]

-

Visualizations

Tyrosine Catabolism Pathway and the Defect in Hawkinsinuria

References

- 1. Tyrosinemia, Type I | Newborn Screening [newbornscreening.hrsa.gov]

- 2. Newborn Screening Program - Tyrosinemia [idph.state.il.us]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. brieflands.com [brieflands.com]

- 6. NHS England » NHS to screen all newborn babies for life-threatening metabolic disorder [england.nhs.uk]

- 7. How mass spectrometry revolutionized newborn screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. legacyscreening.phe.org.uk [legacyscreening.phe.org.uk]

- 9. Tyrosinemia Follow-Up Panel, Self-Collect, Blood Spot - Mayo Clinic Laboratories | Genetics and Genomics [genetics.testcatalog.org]

- 10. oklahoma.gov [oklahoma.gov]

- 11. Diagnosis and treatment of tyrosinemia type I: a US and Canadian consensus group review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of amino acid metabolic diseases from dried blood spots with a rapid extraction method coupled with nanoelectrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organic Aciduria [research.njms.rutgers.edu]

- 15. Qualitative urinary organic acid analysis: 10 years of quality assurance - PubMed [pubmed.ncbi.nlm.nih.gov]